molecular formula C14H15Cl2N3OS B12483910 2,4-dichloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide

2,4-dichloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B12483910
M. Wt: 344.3 g/mol
InChI Key: RJZPSJDZWNSIPR-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzamide ring, and a pentyl-substituted thiadiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5-pentyl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

    Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides with various functional groups.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of thiols or reduced thiadiazole derivatives.

Scientific Research Applications

2,4-dichloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
  • 2,4-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
  • 2,4-dichloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

2,4-dichloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of a pentyl group on the thiadiazole ring. This structural feature may confer distinct physicochemical properties and biological activities compared to other similar compounds. The pentyl group can influence the compound’s lipophilicity, membrane permeability, and interaction with biological targets, potentially enhancing its efficacy and selectivity in various applications .

Properties

Molecular Formula

C14H15Cl2N3OS

Molecular Weight

344.3 g/mol

IUPAC Name

2,4-dichloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C14H15Cl2N3OS/c1-2-3-4-5-12-18-19-14(21-12)17-13(20)10-7-6-9(15)8-11(10)16/h6-8H,2-5H2,1H3,(H,17,19,20)

InChI Key

RJZPSJDZWNSIPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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